2,2-Dimethylpropyl ethanesulfinate
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Overview
Description
2,2-Dimethylpropyl ethanesulfinate is an organosulfur compound that features a sulfinate group attached to a 2,2-dimethylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropyl ethanesulfinate typically involves the reaction of 2,2-dimethylpropyl alcohol with ethanesulfinyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows: [ \text{(CH}_3\text{)_3CCH}_2\text{OH} + \text{ClSO}_2\text{CH}_3 \rightarrow \text{(CH}_3\text{)_3CCH}_2\text{SO}_2\text{CH}_3 + \text{HCl} ]
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylpropyl ethanesulfinate can undergo various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The ethanesulfinate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: 2,2-Dimethylpropyl ethanesulfone
Reduction: 2,2-Dimethylpropyl sulfide
Substitution: Various substituted ethanesulfinates depending on the nucleophile used
Scientific Research Applications
2,2-Dimethylpropyl ethanesulfinate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to modify thiol groups in proteins.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethylpropyl ethanesulfinate involves its interaction with nucleophilic sites in molecules. The sulfinate group can form covalent bonds with thiol groups in proteins, leading to the modification of protein function. This property makes it useful as a biochemical probe and in the design of enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethylpropyl ethanesulfone
- 2,2-Dimethylpropyl sulfide
- 2,2-Dimethylpropyl sulfonate
Uniqueness
2,2-Dimethylpropyl ethanesulfinate is unique due to its specific reactivity and the presence of the sulfinate group, which imparts distinct chemical properties compared to its sulfone, sulfide, and sulfonate analogs. This uniqueness makes it valuable in applications where selective reactivity is required.
Properties
CAS No. |
61665-85-8 |
---|---|
Molecular Formula |
C7H16O2S |
Molecular Weight |
164.27 g/mol |
IUPAC Name |
2,2-dimethylpropyl ethanesulfinate |
InChI |
InChI=1S/C7H16O2S/c1-5-10(8)9-6-7(2,3)4/h5-6H2,1-4H3 |
InChI Key |
BUGXMHGORFSJIG-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)OCC(C)(C)C |
Origin of Product |
United States |
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